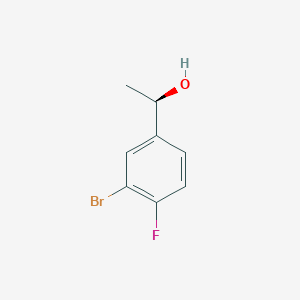
(R)-1-(3-Bromo-4-fluorophenyl)ethanol
描述
Synthesis Analysis
The synthesis of related compounds, such as (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and (R)-2-Chloro-1-(3-chlorophenyl)ethanol, involves biocatalytic processes using recombinant Escherichia coli cells and Candida ontarioensis, respectively. These processes achieve high enantioselectivity and yields, demonstrating the efficiency of biocatalysis over traditional chemical synthesis methods. For instance, the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(Trifluoromethyl)phenyl]ethanol using E. coli cells in an isopropanol-aqueous system resulted in a 99.1% yield with >99.9% enantiomeric excess . Similarly, the use of permeabilized Candida ontarioensis cells improved the yield and reduced the reaction time for the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol .
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of a chiral center at the ethanol moiety, which is crucial for their biological activity. The enantiomeric excess of these compounds is a critical parameter, as it determines the purity of the desired enantiomer. The papers do not provide detailed molecular structure analysis but focus on the synthesis and enantioselectivity of the reactions, which are indicative of the molecular configurations of the products .
Chemical Reactions Analysis
The chemical reactions described in the papers involve the asymmetric reduction of ketones to their corresponding chiral alcohols. These reactions are catalyzed by microorganisms or their enzymes, which act as biocatalysts. The use of isopropanol as a co-substrate for cofactor recycling is a common strategy to drive the reduction reaction forward, as seen in the synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol . The biocatalytic approach is advantageous due to its high specificity and the ability to operate under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by the presence of halogen substituents on the phenyl ring, which can affect their solubility and reactivity. The papers discuss the optimization of reaction conditions, such as solvent systems and temperature, to improve the solubility of substrates and the efficiency of the biocatalytic process. For example, the use of an isopropanol-aqueous system enhanced the solubility of 4-(trifluoromethyl)acetophenone, leading to a higher yield in the synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol . The physical properties such as solubility play a significant role in the design of the biocatalytic process and the overall yield of the reaction.
科学研究应用
Induction heating (IH) systems have been attracting more attention due to their direct heating capability. Moreover, IH systems have the advantages of fast heating performance, high efficiency, cleanliness, and safety . In general, IH systems cannot properly heat non-ferromagnetic pots because of their low resistance . Technical methods of increasing equivalent resistance are required for properly heating the non-ferromagnetic pot .
Induction heating (IH) systems have been attracting more attention due to their direct heating capability. Moreover, IH systems have the advantages of fast heating performance, high efficiency, cleanliness, and safety . In general, IH systems cannot properly heat non-ferromagnetic pots because of their low resistance . Technical methods of increasing equivalent resistance are required for properly heating the non-ferromagnetic pot .
属性
IUPAC Name |
(1R)-1-(3-bromo-4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOVUXOLMANJU-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Bromo-4-fluorophenyl)ethanol | |
CAS RN |
1212136-05-4 | |
| Record name | (1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1293993.png)
![{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1293994.png)
![2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid](/img/structure/B1293996.png)
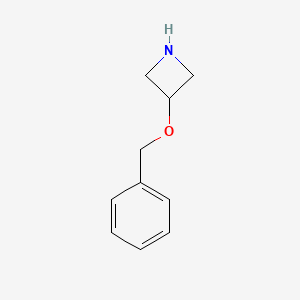
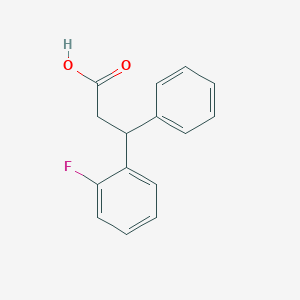
![5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1294002.png)
![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)
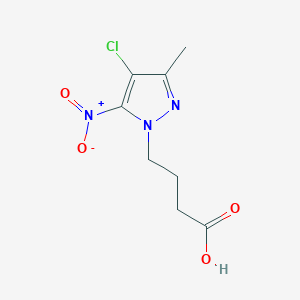
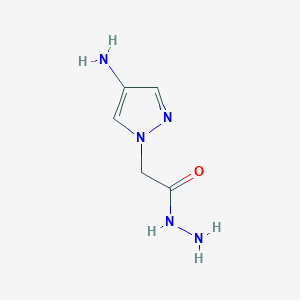
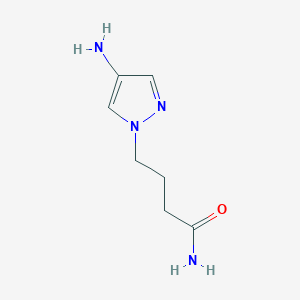
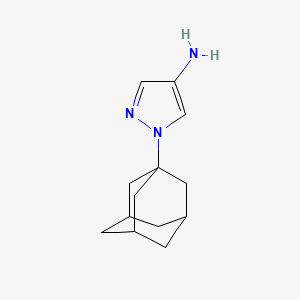
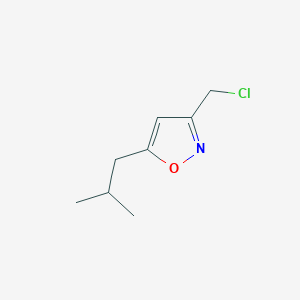
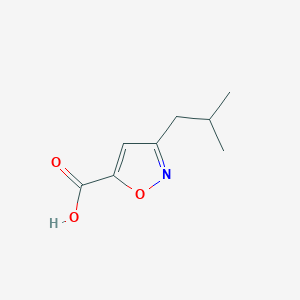
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)